3,5-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
The compound is a benzamide derivative with additional functional groups such as dimethoxy, nitrobenzyl, and pyrazolo[3,4-d]pyrimidin . These functional groups could potentially impart unique chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzamide core would likely contribute to the planarity of the molecule, while the dimethoxy and nitrobenzyl groups could potentially introduce steric hindrance .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For instance, the nitro group is often involved in reduction reactions, while the amide group could participate in hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the nitro group could make the compound more reactive, while the dimethoxy groups could influence its solubility .Scientific Research Applications
Photosensitive Protecting Groups
The compound 3,5-dimethoxybenzyl, closely related to the chemical , is utilized as a photosensitive protecting group in synthetic chemistry. Its application in the protection of functional groups is promising, offering a method for selective deprotection and further manipulation in synthetic processes (Amit, Zehavi, & Patchornik, 1974).
Medicinal Properties of Pyrazolo[3,4-d]pyrimidine Scaffold
The Pyrazolo[3,4-d]pyrimidine scaffold, a core structure within the compound, displays a wide range of medicinal properties. It's utilized in drug discovery and has shown potential as anticancer agents, CNS agents, and more. The extensive SAR studies on this scaffold underline its significance in medicinal chemistry and its potential for further drug development (Cherukupalli et al., 2017).
Synthetic Strategies and Biological Properties
Significant synthetic strategies have been employed for derivatives of pyrazolo[3,4-d]pyrimidine, and these strategies are crucial for exploring its varied biological properties. The review provides an insight into both the synthetic methodologies and the resultant biological activities, indicating the importance of this scaffold in the development of new drug candidates (Chauhan & Kumar, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O6/c1-34-18-9-16(10-19(11-18)35-2)22(30)24-6-7-28-21-20(12-26-28)23(31)27(14-25-21)13-15-4-3-5-17(8-15)29(32)33/h3-5,8-12,14H,6-7,13H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTVNUGHAFIHGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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